1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a substituted imidazo[1,2-a]pyridine core. The compound’s structure includes a trifluoromethylphenyl group and an ethyl-imidazo[1,2-a]pyridinemethyl substitution on the urea backbone. Such structural motifs are common in kinase inhibitors and other therapeutic agents due to their ability to engage in hydrogen bonding (via the urea group) and enhance metabolic stability (via the trifluoromethyl group) .
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-2-24(12-13-11-22-16-9-5-6-10-25(13)16)17(26)23-15-8-4-3-7-14(15)18(19,20)21/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFZDTXNDMPPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or imidazo[1,2-a]pyridine rings, depending on the reagents and conditions used.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s key structural differentiators and similarities to related molecules are outlined below:
Key Structural Features:
- Imidazo[1,2-a]pyridine core : This heterocyclic system is distinct from imidazo[1,2-a]pyrazine (e.g., compounds), which replaces one carbon with a nitrogen, altering electronic properties and binding interactions .
- Urea linkage : The diaryl urea moiety is shared with kinase inhibitors like sorafenib, though the ethyl-imidazo[1,2-a]pyridinemethyl substitution may confer unique selectivity .
- Trifluoromethylphenyl group : Enhances lipophilicity and resistance to oxidative metabolism, a feature shared with compounds in and .
Representative Analogs:
Pharmacological and Physicochemical Properties
Physicochemical Properties:
- Molecular Weight : Expected to be ~450–500 g/mol, comparable to ’s analog (510.51 g/mol) .
- Solubility : The trifluoromethyl and imidazo[1,2-a]pyridine groups may reduce aqueous solubility, necessitating formulation optimization.
Pharmacological Insights:
- The urea group likely acts as a hydrogen-bond donor/acceptor, critical for target binding (e.g., kinase ATP pockets) .
- The trifluoromethylphenyl group may enhance selectivity for hydrophobic binding regions, as seen in tyrosine kinase inhibitors .
Biological Activity
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including an imidazo[1,2-a]pyridine moiety and a urea linkage, suggest potential applications in treating various diseases, including cancer and neurological disorders.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C19H21F3N4O
- Molecular Weight: 368.4 g/mol
- CAS Number: 1448128-79-7
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-2-phenyimidazo[1,2-b]pyridazine | Contains methoxy and phenyl groups | Active against Mycobacterium tuberculosis |
| Imidazo[1,2-a]pyridine derivatives | Various substitutions on the imidazo ring | Neuroactive properties |
| Thiophene-containing ureas | Urea linkage with thiophene | Anticancer activity |
Anticancer Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study conducted by Li et al. evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 and A549. The results demonstrated an IC50 value of approximately 0.39 µM against MCF-7 cells and 0.46 µM against A549 cells, highlighting its potent antitumor activity.
Neuroactive Effects
The imidazo[1,2-a]pyridine structure is often associated with neuroactive properties. Research has suggested that this compound may interact with GABA receptors and other molecular targets involved in neurological disorders.
The mechanism by which this compound exerts its neuroactive effects may involve modulation of neurotransmitter systems. Specifically, it may enhance GABAergic transmission, which is crucial for maintaining neuronal excitability.
Antimicrobial Activity
In addition to its anticancer and neuroactive properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is essential to compare it with other imidazo[1,2-a]pyridine derivatives.
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50) | Neuroactive Properties | Antimicrobial Activity |
|---|---|---|---|
| This compound | MCF-7: 0.39 µM; A549: 0.46 µM | Yes | Active against multiple strains |
| 3-Methylimidazo[1,2-a]pyridine | Moderate (varies by substitution) | Limited evidence | Yes |
| 4-Chloroimidazo[1,2-a]pyridine | Significant (IC50 varies) | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
